1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAZDKGVNJAOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond of the morpholine (B109124) moiety, the carbon-chlorine bond, and the carbon-carbon bond of the acetyl group.
Two plausible retrosynthetic pathways are envisioned:
Pathway A: This pathway prioritizes the late-stage introduction of the morpholine group. The primary disconnection is the C-N bond, leading to morpholine and a 1-(2,4-dichlorophenyl)ethanone precursor. This precursor can be further disconnected via a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543).
Pathway B: In this alternative, the morpholine ring is introduced earlier in the synthesis. The initial disconnection is the C-Cl bond, suggesting a regioselective chlorination of a 1-(4-morpholinophenyl)ethanone intermediate. This intermediate can be derived from the Friedel-Crafts acylation of N-phenylmorpholine or through a Buchwald-Hartwig amination of 1-(4-halophenyl)ethanone.
These two pathways offer different strategic advantages and challenges concerning regioselectivity and functional group compatibility, which will be explored in the subsequent sections.
Development of Novel Synthetic Pathways to the Core Phenylethanone Scaffold
The phenylethanone core is a common motif in organic synthesis, and its construction is typically achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.
For the synthesis of the substituted phenylethanone scaffold of the target molecule, the choice of starting material is dictated by the chosen retrosynthetic pathway.
For Pathway A: The Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride using a Lewis acid like aluminum chloride would yield 1-(2,4-dichlorophenyl)ethanone. The directing effects of the two chlorine atoms would favor the formation of the desired isomer.
For Pathway B: The acylation of N-phenylmorpholine could be more challenging due to the activating and ortho-, para-directing nature of the morpholino group, potentially leading to a mixture of products and side reactions. A more controlled approach would be the acylation of a protected aniline (B41778) derivative, followed by deprotection and subsequent elaboration to the morpholine ring.
Recent advancements in synthetic methodology have also explored alternative, greener approaches to the synthesis of phenylethanone scaffolds, including metal-catalyzed cross-coupling reactions and biocatalytic methods.
Strategies for Regioselective Functionalization of the Aromatic Ring
The precise placement of the chloro and morpholine substituents on the aromatic ring is critical. This requires careful consideration of directing group effects and the choice of reaction conditions to achieve high regioselectivity.
Introduction of the Chloro Substituent via Halogenation Reactions
In Pathway B, the introduction of the chloro substituent ortho to the acetyl group and meta to the morpholino group is a key step. The acetyl group is a meta-director, while the morpholino group is a strong ortho-, para-director. Therefore, direct chlorination of 1-(4-morpholinophenyl)ethanone would likely lead to chlorination at the ortho position to the morpholino group (position 3), which is not the desired outcome.
To achieve the desired 2-chloro substitution, a directing group strategy might be necessary. For instance, ortho-lithiation of a protected derivative followed by quenching with a chlorinating agent could provide the desired regioselectivity. Alternatively, enzymatic halogenation offers a promising green alternative for highly selective chlorination reactions.
Incorporation of the Morpholine Moiety via Amination Reactions
The introduction of the morpholine moiety is a crucial transformation in both proposed pathways.
Nucleophilic Aromatic Substitution (SNAr): In Pathway A, the reaction of 1-(2,4-dichlorophenyl)ethanone with morpholine can proceed via SNAr. The presence of the electron-withdrawing acetyl group activates the ring towards nucleophilic attack. The chlorine at the para-position (position 4) is more activated and sterically more accessible, favoring the substitution at this position to yield the target molecule.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov In Pathway B, the coupling of 1-(4-halophenyl)ethanone with morpholine using a suitable palladium catalyst and ligand system would yield 1-(4-morpholinophenyl)ethanone. The choice of ligand is critical for achieving high yields and turnover numbers. wikipedia.org For Pathway A, the Buchwald-Hartwig amination of 1-(2,4-dichlorophenyl)ethanone with morpholine could also be employed, potentially offering milder reaction conditions compared to SNAr. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximize the yield and purity of the final product while minimizing waste and by-product formation.
For the key transformations, the following parameters are typically optimized:
| Reaction | Parameters for Optimization |
| Friedel-Crafts Acylation | Lewis acid catalyst (e.g., AlCl3, FeCl3, ZnCl2), solvent (e.g., CS2, nitrobenzene, 1,2-dichloroethane), temperature, and reaction time. |
| Halogenation | Chlorinating agent (e.g., Cl2, SO2Cl2, NCS), catalyst, solvent, and temperature to control regioselectivity. |
| Buchwald-Hartwig Amination | Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), phosphine (B1218219) ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu, K2CO3), solvent (e.g., toluene, dioxane), and temperature. queensu.ca |
| Nucleophilic Aromatic Substitution | Solvent (e.g., DMSO, DMF, NMP), base (e.g., K2CO3, Et3N), temperature, and reaction time. |
A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the reaction space and identify the optimal conditions.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. organic-chemistry.orgchemrxiv.orgacs.orgnih.gov
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic reactions like the Buchwald-Hartwig amination are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. The use of palladium catalysts in the Buchwald-Hartwig amination is a prime example.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Recent research has focused on developing greener synthetic methods for N-aryl morpholines, including the use of ethylene (B1197577) sulfate (B86663) as a less hazardous alkylating agent. organic-chemistry.orgchemrxiv.orgacs.orgnih.gov Such approaches could be adapted to provide more sustainable routes to the target compound.
Stereoselective Synthesis Approaches
As of the current body of scientific literature, specific stereoselective synthetic methodologies for producing enantiomerically enriched forms of this compound have not been reported. The prochiral nature of this ketone, however, presents a viable substrate for established asymmetric synthesis strategies. A logical and widely employed approach would involve the stereoselective reduction of the carbonyl group to furnish the corresponding chiral alcohol, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. This chiral alcohol could then serve as a precursor or be utilized in applications where stereochemistry is crucial.
A hypothetical, yet chemically sound, stereoselective approach would first involve the synthesis of the achiral ketone, followed by an enantioselective reduction of its carbonyl group.
Hypothetical Synthesis of this compound:
A plausible synthetic route to the target ketone could commence with a Friedel-Crafts acylation of 1-chloro-3-morpholinobenzene. This reaction would involve treating the substituted benzene (B151609) with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, for instance, aluminum chloride. The morpholine moiety, being an activating group, would direct the electrophilic substitution to the positions ortho and para to it. The chlorine atom, a deactivating but ortho, para-directing group, would also influence the regioselectivity. The desired product, this compound, would be one of the potential isomers formed.
Application of Stereoselective Reduction Methodologies:
Once the prochiral ketone is obtained, several well-established methods for stereoselective reduction can be proposed. These methods are broadly categorized into catalytic and enzymatic approaches.
Catalytic Asymmetric Reduction:
One of the most effective methods for the enantioselective reduction of ketones is through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes. wikipedia.org For instance, ruthenium, rhodium, or iridium catalysts coordinated with chiral ligands such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines are known to effectively catalyze the reduction of aryl ketones with high enantioselectivity. wikipedia.org
In a hypothetical application to this compound, the ketone would be subjected to hydrogenation (using H₂) or transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid) in the presence of a catalytic amount of a chiral metal complex. The choice of metal, ligand, and reaction conditions would be critical in achieving high enantiomeric excess (ee) of the resulting chiral alcohol.
Another powerful catalytic method involves the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. mdpi.comrsc.org In this approach, the ketone is treated with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol like (S)-prolinol. mdpi.comtandfonline.com This method is particularly effective for the reduction of a wide range of ketones, including acetophenone (B1666503) derivatives. mdpi.comtandfonline.com
A proposed reaction is outlined below:
| Reactant | Catalyst/Reagent | Product (Chiral Alcohol) |
| This compound | Chiral Ru-BINAP complex / H₂ or Isopropanol | (R)- or (S)-1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol |
| This compound | Chiral Oxazaborolidine / BH₃·THF | (R)- or (S)-1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol |
Enzymatic Reduction:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce a broad spectrum of ketones with exceptional enantioselectivity, often yielding products with >99% ee. rsc.orgresearchgate.net These enzymes typically utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), which can be regenerated in situ using a sacrificial co-substrate like isopropanol.
For the stereoselective reduction of this compound, a screening of various commercially available KREDs would be performed to identify an enzyme that exhibits high activity and selectivity for this specific substrate. The reaction would be conducted in an aqueous buffer system, often with a co-solvent to improve the solubility of the substrate. The choice between a (R)-selective or (S)-selective KRED would allow for the production of either enantiomer of the corresponding alcohol. researchgate.net
| Reactant | Biocatalyst/Co-substrate | Product (Chiral Alcohol) |
| This compound | Ketoreductase (KRED) / Isopropanol | (R)- or (S)-1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol |
While direct stereoselective synthesis of this compound has not been documented, the application of these well-established and versatile stereoselective reduction techniques to the prochiral ketone represents a highly feasible and predictable strategy for accessing its corresponding chiral alcohol derivatives with high enantiopurity. Further research would be required to optimize the specific conditions for this particular substrate to achieve the desired stereochemical outcome.
Chemical Transformations and Derivatization
Reactivity of the Carbonyl Group in 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one
Reductions and Oxidations
The ketone functionality can be readily reduced to a secondary alcohol, forming 1-(2-chloro-4-morpholinophenyl)ethanol. This transformation is typically achieved with high efficiency using standard reducing agents.
Reduction: Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this purpose. NaBH₄ is a milder reagent and is generally preferred for its selectivity and safer handling.
Oxidation: Oxidation of the acetyl group is not a common transformation under standard conditions. Strong oxidizing agents would likely affect other parts of the molecule, particularly the electron-rich aromatic ring and the morpholine (B109124) substituent.
Table 1: Reduction of Carbonyl Group
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium borohydride (NaBH₄) | 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol | Reduction |
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon is susceptible to attack by a wide variety of nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl group to form tertiary alcohols, extending the carbon skeleton. stackexchange.comyoutube.com For example, reaction with methylmagnesium bromide would yield 2-[2-chloro-4-(morpholin-4-yl)phenyl]propan-2-ol.
Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) to the carbonyl group results in the formation of a cyanohydrin. libretexts.orgyoutube.com This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Condensation Reactions: The acetyl group's methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions. For example, reaction with an aldehyde or ketone in an aldol (B89426) condensation would create a β-hydroxy ketone. Condensation with primary amines can form imines (Schiff bases), while reaction with secondary amines can yield enamines.
Table 2: Nucleophilic Addition and Condensation Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Cyanohydrin Formation | KCN, Acid | Cyanohydrin |
| Wittig Reaction | Ylide (Ph₃P=CHR) | Alkene |
| Imine Formation | Primary Amine (R-NH₂) | Imine |
Transformations of the Aromatic Ring
The substitution pattern on the phenyl ring can be modified through electrophilic aromatic substitution or cross-coupling reactions. The existing substituents play a crucial role in directing the position of these transformations.
Electrophilic Aromatic Substitution Patterns
The outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the ring: the acetyl group, the chloro group, and the morpholino group. fiveable.me
Directing Effects:
Morpholino group (-N(CH₂)₄O): A powerful activating group and ortho-, para-director due to the nitrogen's lone pair resonance with the ring.
Chloro group (-Cl): A deactivating group but an ortho-, para-director.
Acetyl group (-COCH₃): A deactivating group and a meta-director.
The strongly activating morpholino group dominates the directing effects. It directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the acetyl group, and one ortho position is blocked by the chloro group. Therefore, electrophilic substitution is strongly favored at the C5 position, which is ortho to the morpholino group and meta to both the chloro and acetyl groups.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces another halogen atom.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst.
Table 3: Predicted Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-[2-Chloro-5-nitro-4-(morpholin-4-yl)phenyl]ethan-1-one |
| Bromination | Br₂, FeBr₃ | 1-[5-Bromo-2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one |
Cross-Coupling Reactions for Further Diversification
The chloro substituent at the C2 position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netpsu.edu These reactions are fundamental in modern organic synthesis for building complex molecular architectures.
Suzuki Coupling: Reaction with a boronic acid or ester (RB(OH)₂) in the presence of a palladium catalyst and a base can introduce a new alkyl, aryl, or vinyl group.
Heck Coupling: Coupling with an alkene under palladium catalysis forms a new, more substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, introduces an alkynyl group.
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the aryl chloride with an amine.
Table 4: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, Base | Biaryl derivative |
| Heck Coupling | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) | Aryl alkyne |
Modifications of the Chloro Substituent
The chloro group can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr). While SNAr reactions are typically challenging on electron-rich or unactivated aryl halides, the specific electronic nature of the substrate and the reaction conditions can facilitate this transformation. The presence of the electron-withdrawing acetyl group para to the morpholino group, but meta to the chlorine, has a minor deactivating influence. However, strong nucleophiles or transition-metal-catalyzed methods can overcome this barrier.
Potential transformations include:
Amination: Reaction with ammonia (B1221849) or amines at high temperatures or under palladium catalysis (Buchwald-Hartwig amination) can replace the chlorine with an amino group.
Alkoxylation: Substitution with an alkoxide (RO⁻) can yield an ether.
Cyanation: Introduction of a nitrile group using a cyanide source, often requiring a catalyst.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the acetyl group in this compound activates the aryl chloride towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a convenient route to a range of substituted derivatives.
One notable application of SNAr reactions involving similar 2-chloroacetophenone (B165298) scaffolds is in the synthesis of heterocyclic compounds. For instance, the reaction of 2,4-dichloroquinazoline (B46505) with various amines proceeds with high regioselectivity, with the substitution occurring preferentially at the more reactive C4 position. This principle can be extended to this compound, where the chloro group can be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce new functional groups and build complex molecular architectures.
The reaction conditions for SNAr on this substrate typically involve heating in the presence of a base in a polar aprotic solvent. The choice of base and solvent is crucial for the reaction's success and can influence the reaction rate and yield.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Analogs of this compound
| Nucleophile | Product | Reaction Conditions | Reference |
| Primary Amines | 2-Amino-4-(morpholin-4-yl)phenyl ethanone (B97240) derivatives | Base, polar aprotic solvent, heat | General SNAr conditions |
| Alkoxides | 2-Alkoxy-4-(morpholin-4-yl)phenyl ethanone derivatives | NaOR, ROH, heat | General SNAr conditions |
| Thiolates | 2-Thioalkyl-4-(morpholin-4-yl)phenyl ethanone derivatives | NaSR, polar aprotic solvent, heat | General SNAr conditions |
Palladium-Catalyzed Transformations
The chloro-substituent on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been extensively used in the synthesis of complex organic molecules. nih.govresearchgate.netgold-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govwikipedia.org This transformation allows for the introduction of an alkynyl group at the 2-position of the phenyl ring, leading to the formation of 1-[2-(alkynyl)-4-(morpholin-4-yl)phenyl]ethan-1-one derivatives. These alkynylated products can serve as versatile intermediates for further transformations. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. nih.govlibretexts.orgacsgcipr.orgorganic-chemistry.orgnih.gov This provides a direct route to 1-[2-(amino)-4-(morpholin-4-yl)phenyl]ethan-1-one derivatives, which are important building blocks in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination and can influence the scope of the reaction with respect to the amine coupling partner. nih.gov
Table 2: Potential Palladium-Catalyzed Transformations of this compound
| Reaction | Coupling Partner | Catalyst System | Product |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-[2-(Alkynyl)-4-(morpholin-4-yl)phenyl]ethan-1-one |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | 1-[2-(Amino)-4-(morpholin-4-yl)phenyl]ethan-1-one |
| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | 1-[2-(Aryl/Vinyl)-4-(morpholin-4-yl)phenyl]ethan-1-one |
| Heck Coupling | Alkene | Pd catalyst, Base | 1-[2-(Alkenyl)-4-(morpholin-4-yl)phenyl]ethan-1-one |
Derivatization of the Morpholine Ring
The morpholine ring in this compound offers another site for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties.
N-Alkylation and Acylation Strategies
The nitrogen atom of the morpholine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: The reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of quaternary ammonium (B1175870) salts, 4-(4-acetyl-3-chlorophenyl)-4-alkylmorpholin-4-ium halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent provides an alternative route to N-alkylated derivatives. acsgcipr.org
N-Acylation: The morpholine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to yield the corresponding N-acylmorpholine derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.
Exploration of Ring-Opening and Ring-Closing Reactions
While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions. For instance, treatment with strong acids or certain electrophiles can lead to the cleavage of the C-O or C-N bonds of the morpholine ring. acs.org Conversely, ring-closing reactions of appropriately substituted acyclic precursors can be employed to construct the morpholine ring, offering an alternative synthetic route to derivatives of this compound. dundee.ac.uk
Design and Synthesis of Analogs and Structurally Related Derivatives
The core structure of this compound serves as a template for the design and synthesis of a wide range of analogs and structurally related derivatives with potentially improved biological activities or physicochemical properties. nih.govenamine.netnih.gov
Scaffold Hopping and Isosteric Replacements
Scaffold Hopping: This strategy involves replacing the central morpholinophenyl scaffold with a structurally different core that maintains a similar spatial arrangement of key functional groups. nih.govenamine.net This can lead to the discovery of novel chemotypes with improved properties. For example, the phenyl ring could be replaced by other aromatic or heteroaromatic systems, or the entire morpholinophenyl moiety could be substituted with a different bicyclic or polycyclic system.
Isosteric Replacements: Isosteric replacement of the morpholine ring is a common strategy in drug design to modulate properties such as metabolic stability, solubility, and lipophilicity. pharmaceutical-business-review.comnih.gov The morpholine moiety can be replaced by other cyclic amines like piperidine, piperazine, or thiomorpholine, or by non-classical bioisosteres. pharmaceutical-business-review.comnih.gov These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds. pharmaceutical-business-review.com
Table 3: Common Bioisosteric Replacements for the Morpholine Ring
| Original Moiety | Bioisostere | Rationale for Replacement |
| Morpholine | Piperidine | Modulate basicity and lipophilicity |
| Morpholine | Piperazine | Introduce an additional site for substitution |
| Morpholine | Thiomorpholine | Alter polarity and hydrogen bonding capacity |
| Morpholine | 1,4-Oxazepane | Modify ring size and conformation |
| Morpholine | Bicyclic Amines | Introduce conformational rigidity |
Research Findings on "this compound" in Library Generation
Following a comprehensive search of scientific literature, patents, and chemical databases, no specific examples or detailed research findings were identified that describe the use of "this compound" in combinatorial and parallel synthesis for the generation of chemical libraries.
The performed searches aimed to uncover methodologies where this specific compound acts as a scaffold or key building block for creating a diverse set of derivatives through high-throughput techniques. However, the search did not yield any publications or patents detailing such applications. The existing literature primarily focuses on the synthesis and characterization of the compound itself or its use in the synthesis of individual target molecules rather than in the context of library generation for drug discovery or other screening purposes.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific examples as requested under the section "3.5.2. Combinatorial and Parallel Synthesis for Library Generation," because the foundational information for this topic concerning "this compound" is not available in the public domain.
Analytical and Spectroscopic Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their splitting patterns providing information about the substitution on the phenyl ring. The morpholine (B109124) protons would exhibit characteristic signals, likely as two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The acetyl group's methyl protons would appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ethanone (B97240) group would be significantly downfield. The aromatic carbons would appear in the δ 110-160 ppm range, with their chemical shifts influenced by the chloro and morpholinyl substituents. The morpholine and methyl carbons would be found in the upfield region.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to assign the protons on the aromatic ring and within the morpholine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule.
Expected ¹H and ¹³C NMR Data (Illustrative) Note: This is a hypothetical representation of expected data.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| -CH₃ (acetyl) | ~2.5 (s, 3H) | ~28 |
| -CH₂-N- (morpholine) | ~3.3 (t, 4H) | ~48 |
| -CH₂-O- (morpholine) | ~3.8 (t, 4H) | ~66 |
| Ar-H | 7.0-7.8 (m, 3H) | 115-155 |
Solid-State NMR Applications
While less common for routine characterization, solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its solution-state structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₄ClNO₂), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within 5 ppm).
Fragmentation Pathway Analysis via MS/MS
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structural components of the molecule. Key fragmentations would likely include the loss of the acetyl group, cleavage of the morpholine ring, and loss of a chlorine atom. This analysis provides further confirmation of the proposed structure.
Expected HRMS Data
| Ion | Calculated m/z | Observed m/z | Formula |
|---|
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically around 1680 cm⁻¹. The C-N stretching of the morpholine group and C-O-C stretching would also be observable. Aromatic C-H and C=C stretching vibrations would be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibration would appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
Expected Vibrational Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O (Ketone) | ~1680 | IR |
| C-N (Amine) | 1250-1020 | IR |
| C-O-C (Ether) | 1150-1085 | IR |
| Aromatic C=C | 1600-1450 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The position and intensity of these bands are influenced by the substituents on the phenyl ring. The morpholino group, being an electron-donating group, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acetophenone (B1666503).
X-ray Crystallography for Absolute Stereochemistry and Conformation
For a compound like this compound, single-crystal X-ray diffraction would definitively confirm its molecular structure. While specific crystallographic data for this exact compound is not publicly available in the reviewed literature, analysis of structurally similar compounds, such as other chloro-phenyl derivatives, provides insight into the expected structural features. For instance, in related chloro-phenyl ethanone structures, the phenyl ring is typically planar, and the technique can reveal the dihedral angles between different rings or functional groups within the molecule.
An analysis would yield precise measurements of the C-Cl, C=O, C-N, and C-O bond lengths, as well as the conformation of the morpholine ring, which typically adopts a chair conformation. The crystal packing would be stabilized by various intermolecular interactions.
Table 1: Representative Crystallographic Data Parameters (Hypothetical) This table is illustrative and shows typical parameters that would be determined from an X-ray crystallography experiment.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.986 |
| b (Å) | 4.864 |
| c (Å) | 20.399 |
| β (°) | 101.69 |
| Volume (ų) | 1453.2 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. The components are separated based on their differential distribution between a stationary phase and a mobile phase. For pharmaceutical intermediates and active compounds, chromatographic methods are essential for determining purity, identifying impurities, and analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile organic compounds. The development of a robust HPLC method is critical for quality control during synthesis and for the final product release. A typical method development process involves selecting an appropriate column, mobile phase, and detector.
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The goal is to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or starting materials. Method validation according to ICH guidelines ensures accuracy, precision, linearity, and robustness.
Table 2: Example HPLC Method Parameters for Purity Analysis (Hypothetical) This table presents a hypothetical set of conditions for an HPLC analysis, based on common practices for similar aromatic compounds.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-7 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. The compound this compound, with a molecular weight of 239.7 g/mol , may have sufficient volatility for GC-MS analysis, although its polarity could necessitate derivatization for optimal results.
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries. Expected fragments for this molecule would include ions corresponding to the loss of the acetyl group (CH₃CO), cleavage of the morpholine ring, and other characteristic fragmentations of the chloro-substituted aromatic ring.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This technique is crucial in the pharmaceutical industry, as enantiomers of a chiral drug can have different pharmacological activities.
The molecule this compound is achiral as it does not possess a stereocenter and therefore does not have enantiomers. Its structure is superimposable on its mirror image. Consequently, chiral chromatography for the determination of enantiomeric excess is not applicable to this compound itself. This technique would only become relevant if this compound were used as a starting material or intermediate in the synthesis of a new chiral molecule, in which case the final product would be analyzed to determine the success of the stereoselective synthesis.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in determining the electronic properties that govern the reactivity and interaction of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnanobioletters.com For 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, DFT calculations can determine its most stable three-dimensional arrangement of atoms, known as the ground-state conformation.
By systematically rotating the flexible bonds—such as the bond connecting the morpholine (B109124) ring to the phenyl group and the bond of the acetyl group—a potential energy surface can be mapped. This "energy landscape" reveals the various low-energy conformations (conformers) the molecule can adopt and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformer. Understanding these stable conformations is critical, as the specific shape of the molecule dictates how it can fit into the binding site of a biological target, such as an enzyme or receptor.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution across a molecule. chemrxiv.orgresearchgate.netresearchgate.netrsc.org It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetyl group and the oxygen of the morpholine ring, indicating these are sites susceptible to electrophilic attack and are key hydrogen bond acceptors. chemrxiv.org Regions of positive potential might be found around the hydrogen atoms, identifying them as potential hydrogen bond donors. This analysis is crucial for predicting noncovalent interactions with biological macromolecules. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy and location of the HOMO indicate the molecule's nucleophilic or basic sites.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Its energy and location point to the molecule's electrophilic or acidic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis would identify which parts of the molecule are most likely to participate in chemical reactions. wikipedia.orgresearchgate.net
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT can identify stable, low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a simulated biological environment (e.g., water). plos.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how this compound moves, vibrates, and changes its shape.
This technique is invaluable for "conformational sampling," which is the exploration of the full range of shapes a molecule can adopt. This is particularly important for flexible molecules, as it can reveal how the molecule might change its conformation to bind effectively to a target protein—a concept known as "induced fit."
Ligand-Based Drug Design (LBDD) Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods can be employed. These approaches use the information from a set of molecules known to be active at that target to infer the properties required for activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.netresearchgate.netnih.gov To develop a QSAR model for analogs of this compound, a dataset of similar compounds with measured biological activities (e.g., inhibitory concentrations) is required. researchgate.net
Molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties)—are calculated for each compound. pensoft.net Statistical methods are then used to build a model that correlates these descriptors with activity. A predictive QSAR model can then be used to estimate the biological activity of new, yet-to-be-synthesized derivatives, helping to prioritize which compounds to synthesize and test. researchgate.netmdpi.com
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity, membrane permeability |
| Topological | Connectivity indices | Molecular branching and structure |
A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. patsnap.comunina.it These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific 3D orientation. researchgate.net
If this compound were part of a series of active compounds, a ligand-based pharmacophore model could be generated by superimposing the low-energy conformations of these molecules and identifying the common chemical features. researchgate.net This pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the same biological activity, leading to the discovery of novel chemical scaffolds.
Structure-Based Drug Design (SBDD) Approaches
Information not available.
Molecular Docking Studies with Potential Biological Targets
Information not available.
Binding Energy Calculations and Protein-Ligand Interaction Fingerprinting
Information not available.
Mechanistic Investigations of Biological/biochemical Interactions Pre Clinical, in Vitro Focus
Target Identification and Validation Strategies
No information is available in the public domain regarding the specific molecular targets of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. Research has not yet been published detailing strategies to identify or validate its biological targets.
Enzyme Inhibition/Activation Kinetics and Mechanism of Action Studies
There are no published studies detailing the effects of this compound on enzyme activity. Consequently, data on its inhibition or activation kinetics and its mechanism of action at the enzymatic level are not available.
Receptor Binding Affinity and Selectivity Profiling
No data has been published concerning the receptor binding affinity and selectivity profile of this compound.
Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There are no publicly available records of biophysical analyses, such as Isothermal Titration Calorimetry or Surface Plasmon Resonance, being used to study the interaction between this compound and any protein targets.
Cellular Permeability and Transport Mechanisms (using in vitro models)
Studies on the cellular permeability and transport mechanisms of this compound using in vitro models like Caco-2 cells have not been reported in the scientific literature.
Modulation of Intracellular Signaling Pathways (Cell-free and Cell-based assays)
There is no available information from cell-free or cell-based assays describing the modulation of any intracellular signaling pathways by this compound.
In Vitro Metabolism Studies (e.g., Microsomal Stability, Cytochrome P450 Inhibition)
No in vitro metabolism studies, including data on microsomal stability or inhibition of Cytochrome P450 enzymes by this compound, have been published.
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the SAR of related chemical scaffolds, such as substituted chromones and benzylideneacetophenones, can provide insights into the potential biological activities of this compound. The structural features of this compound, namely the morpholine (B109124) ring, the chloro substitution on the phenyl ring, and the ethanone (B97240) group, are known to influence the biological activity in various classes of compounds.
For instance, in a study on thiazolylchromones, the presence of a morpholinyl group was found to be a significant factor in their anti-inflammatory activity. Specifically, the compound 3-[2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromone demonstrated notable anti-inflammatory effects. This suggests that the morpholine moiety can contribute positively to the anti-inflammatory profile of a molecule. researchgate.net
Furthermore, the position and nature of substituents on the phenyl ring play a crucial role in modulating biological activity. In studies of benzylideneacetophenones, the presence of electron-donating groups at the para-position of the phenyl rings was observed to enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, in other series of compounds, halogen substitutions have been shown to be important for activity. For example, certain 1,2,4-triazole (B32235) derivatives with halogen substituents have exhibited potent and selective COX-2 inhibition. mdpi.com The chloro group at the 2-position of the phenyl ring in this compound could, therefore, be a key determinant of its biological activity profile.
Table 1: SAR Insights from Related Compound Classes
| Compound Class | Key Structural Feature | Observed Impact on Biological Activity |
|---|---|---|
| Thiazolylchromones | Morpholinyl group | Associated with good anti-inflammatory activity. researchgate.net |
| Benzylideneacetophenones | Electron-donating groups on phenyl ring | Enhanced anti-inflammatory and antioxidant activity. nih.gov |
| 1,2,4-Triazole Derivatives | Halogen substituent | Potent and selective COX-2 inhibition. mdpi.com |
Exploratory In Vitro Efficacy Studies (e.g., antimicrobial, anti-inflammatory activity in cell lines)
Antimicrobial Activity:
The morpholine ring is a constituent of several compounds with established antimicrobial properties. For example, derivatives of 2-aminobenzothiazole, when incorporated into larger structures containing a morpholine ring, have been investigated for their antibacterial activity. researchgate.net Similarly, various N-substituted-3-chloro-2-azetidinones have been synthesized and screened for antibacterial activity, demonstrating that the chloro-substituent can be a valuable feature for antimicrobial efficacy. mdpi.com
Furthermore, studies on other heterocyclic systems have highlighted the importance of chloro and fluoro substitutions for antimicrobial activity. In a comparative study of 2,5-disubstituted 4-thiazolidinones, the presence of these halogens was found to be a key factor in their antibacterial and antifungal effects. researchgate.net
Anti-inflammatory Activity:
The potential for anti-inflammatory activity is suggested by studies on various classes of compounds containing the core structural elements of this compound. As mentioned, morpholine-containing thiazolylchromones have demonstrated anti-inflammatory properties. researchgate.net
In the context of fusaproliferin (B1234170) analogues, these compounds have been shown to significantly attenuate the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various interleukins in LPS-induced RAW264.7 macrophages. frontiersin.org This indicates that complex molecules can exert anti-inflammatory effects through the modulation of key signaling pathways.
Moreover, derivatives of naproxen, a well-known anti-inflammatory drug, have been synthesized with thiourea (B124793) linkers and have shown potent anti-inflammatory activity in in vivo models, as well as inhibition of 5-LOX in vitro. nih.govmdpi.com While structurally different, these studies underscore the broad potential for chemically synthesized molecules to exhibit anti-inflammatory effects.
Table 2: Illustrative In Vitro Anti-inflammatory Activity of Related Compound Analogs
| Compound/Analog Class | Biological System | Endpoint Measured | Observed Effect |
|---|---|---|---|
| Fusaproliferin Analogues | LPS-induced RAW264.7 macrophages | NO, ROS, IL-6, TNF-α, IL-1β production | Significant attenuation of inflammatory mediators. frontiersin.org |
| Naproxen-Thiourea Derivatives | In vitro enzyme assay | 5-LOX inhibition | Significant inhibition of 5-LOX. nih.gov |
Advanced Research Applications and Methodologies
Solid-State Chemistry and Polymorphism Studies
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. For 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, a comprehensive investigation into its solid-state chemistry would be a crucial step in its development as a potential therapeutic agent.
Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a key area of study. Different polymorphs of this compound could exhibit distinct physicochemical properties. Researchers would typically employ techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different polymorphic forms. The goal of such studies is to identify the most stable polymorph under various conditions to ensure a consistent and reliable drug product.
The molecular structure of this compound, with its chloro, morpholinyl, and phenyl groups, presents opportunities for various intermolecular interactions, which could give rise to different crystalline arrangements. Understanding these interactions is fundamental to controlling the polymorphic outcome during crystallization.
Co-crystallization and Supramolecular Assembly
Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second, benign molecule (a coformer) into the crystal lattice. This approach can be particularly useful for improving the solubility and dissolution rate of poorly soluble compounds.
Given the structural features of this compound, it is a viable candidate for co-crystal formation. The morpholine (B109124) group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. Potential coformers could be selected from the Generally Regarded as Safe (GRAS) list and would be capable of forming complementary hydrogen bonds or other non-covalent interactions with the target molecule.
The design of co-crystals of this compound would involve a systematic screening of coformers and crystallization conditions. The resulting co-crystals would be thoroughly characterized to confirm their structure and to evaluate any improvements in properties such as solubility, stability, and mechanical behavior. Supramolecular assembly studies would provide insights into the non-covalent interactions that govern the formation of these multi-component crystalline solids.
Microfluidic Applications in Synthesis and Screening
Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and high-throughput screening. The synthesis of this compound and its analogs could potentially be optimized using microfluidic reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety.
Furthermore, microfluidic platforms can be employed for the rapid screening of crystallization conditions to identify new polymorphs or co-crystals of this compound. The small volumes used in microfluidic devices reduce the consumption of valuable materials and allow for a large number of experiments to be performed in a short amount of time. This high-throughput capability can accelerate the process of solid-form screening and selection.
Prodrug Design and Delivery System Concepts (pre-clinical formulation aspects)
Prodrug design is a strategy to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.
For this compound, several prodrug strategies could be envisioned. For instance, the ketone group could be modified to form a more water-soluble derivative, such as an oxime or a hydrazone, which could then be hydrolyzed in vivo to regenerate the parent compound. The choice of the promoiety would be guided by the desired properties to be enhanced and the specific biological environment where the prodrug is intended to be activated.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Synthetic Strategies for Complex Analogs
The future of synthesizing complex analogs of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one will likely focus on efficiency, stereoselectivity, and the introduction of greater molecular diversity. Current synthetic methods, while effective, often require multiple steps. Next-generation strategies are anticipated to streamline these processes.
Recent advancements in chemical synthesis are paving the way for more sophisticated and efficient methods to create complex morpholine-containing molecules. researchgate.netresearchgate.net For instance, innovative one-pot reactions are being developed to convert aromatic ketones into a variety of other functional groups, which could significantly enhance the versatility of the core structure of this compound. azom.com Furthermore, new catalytic systems are enabling previously challenging chemical transformations, which will likely be applied to create novel analogs of this compound. azom.com The development of greener synthetic methods, which are more environmentally friendly and sustainable, is also a growing trend in chemical synthesis. nih.govchemrxiv.org
A key area of development will be the C-functionalization of the morpholine (B109124) ring, which has been relatively underexplored. nih.gov This could involve the introduction of chiral centers to study stereoisomerism-related bioactivity. Additionally, late-stage functionalization techniques will be crucial for rapidly creating libraries of analogs from a common intermediate, accelerating the drug discovery process. The use of flow chemistry and automated synthesis platforms is also expected to play a significant role in the efficient production of these complex molecules.
Elucidation of Novel Biological Targets and Therapeutic Pathways
The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, known to enhance solubility and biological activity. researchgate.net This structural feature suggests that this compound and its derivatives could interact with a wide range of biological targets.
Future research is expected to delve into novel therapeutic areas for this class of compounds. The presence of the morpholine ring makes it a promising candidate for targeting enzymes and receptors within the central nervous system (CNS). nih.govacs.org Morpholine derivatives have shown potential in addressing neurodegenerative diseases like Alzheimer's and Parkinson's by interacting with key enzymes and biological targets. tandfonline.com Specifically, targets such as kinases, including phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), are of significant interest, particularly in the context of CNS tumors. nih.govacs.org
Moreover, the anti-inflammatory and anticancer properties of morpholine-containing compounds are well-documented. e3s-conferences.org Future investigations will likely focus on identifying specific kinases or signaling pathways that are modulated by this compound analogs. The chloro-substitution on the phenyl ring can also influence the compound's electronic properties and binding interactions, potentially leading to the discovery of novel and selective inhibitors for various therapeutic targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogs of this compound. These computational tools can accelerate the drug discovery pipeline by predicting the biological activities and physicochemical properties of novel compounds.
Exploration of New Application Domains beyond Current Paradigms
While the primary focus of research on this compound is likely to remain in medicinal chemistry, its unique chemical properties may open doors to other application domains.
The morpholine ring is not only a key component in pharmaceuticals but also finds use in agrochemicals and materials science. e3s-conferences.org The development of novel morpholine derivatives could lead to new fungicides or herbicides. e3s-conferences.org In materials science, morpholine-based compounds can act as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers. e3s-conferences.org
Another emerging area is the use of morpholine derivatives in the development of photosensitizers for photodynamic therapy (PDT) in cancer treatment. comu.edu.tr By attaching morpholine units to a photosensitive core, it may be possible to enhance the pharmacological properties of these therapeutic agents. comu.edu.tr Additionally, the potential for morpholine-containing compounds to be used in gene therapy, as seen with antisense phosphorodiamidate morpholino oligonucleotides, suggests a future direction for highly specialized applications. mdpi.com The versatility of the this compound structure provides a rich platform for exploring these and other unconventional applications.
Q & A
Q. What are the recommended synthetic pathways for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, and how can reaction parameters be optimized to enhance yield and purity?
The synthesis involves nucleophilic substitution of a chlorinated acetophenone precursor with morpholine. Key steps include:
- Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C with excess morpholine (1.5–2.0 equivalents) to drive substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy :
- ¹H NMR : Morpholine protons (δ 3.5–3.8 ppm, multiplet); aromatic protons (δ 7.2–7.8 ppm, split by chloro substituent) .
- ¹³C NMR : Ketone carbonyl (δ ~205 ppm); morpholine carbons (δ 45–65 ppm) .
- ESI-MS : Molecular ion [M+H]⁺ at m/z 238.06 (C₁₂H₁₃ClNO₂) .
- HPLC : C18 column (acetonitrile/water, 70:30) with retention time ~8.2 min .
Q. What are the best practices for handling and storing this compound?
- Storage : Airtight, light-resistant containers under argon at -20°C to prevent oxidation and hydrolysis .
- Handling : Use anhydrous solvents (e.g., THF, DCM) for experiments. Conduct purity checks via HPLC monthly .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic effects of substituents on reactivity?
- DFT models (B3LYP/6-31G*): The chloro group reduces electron density at the para-position (σₚ ~0.23), while morpholine donates electrons via resonance (+M effect). Solvent models (e.g., PCM for DMSO) refine predictions of nucleophilic attack sites .
- Software : Gaussian 16 or ORCA for geometry optimization and frontier molecular orbital analysis .
Q. How to resolve discrepancies in reported biological activities (e.g., enzyme inhibition)?
- Purity validation : Ensure >95% purity via HPLC and HRMS.
- Assay standardization : Fix ATP concentration (10 µM for kinase assays) and DMSO content (≤0.5%).
- Orthogonal assays : Compare SPR (binding affinity) with fluorescence-based activity assays to rule out artifacts .
Q. What crystallographic strategies using SHELXL resolve morpholine ring disorder?
- Data collection : High-resolution (d ≤ 0.8 Å) at 100 K.
- Refinement : Use PART, SIMU, and DELU commands in SHELXL to model split positions and restrain geometry. For twinning, apply TWIN/BASF with R₁ < 5% .
Methodological Considerations
Q. How to design experiments investigating the compound’s interaction with cytochrome P450 enzymes?
- In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS (MRM transitions for hydroxylated products) .
- Kinetic parameters : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvents : Use cyclodextrin (20% w/v) or Cremophor EL (1–5%) in saline.
- Salt formation : Screen hydrochloride or mesylate salts via pH-solubility profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
